(4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Description
The compound "(4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione" is a structurally complex heterocyclic molecule featuring a pyrrolidine-2,3-dione core. Key substituents include:
- 2,3-Dimethoxyphenyl group: Aromatic moiety with electron-donating methoxy groups, likely influencing electronic properties and binding interactions.
- 5-Methyl-1,2-oxazol-3-yl group: An oxazole ring with a methyl substituent, a common pharmacophore in bioactive molecules.
While none of the provided evidence directly discusses this compound, its structural features align with synthetic and analytical methodologies described in the literature for related heterocycles .
Properties
Molecular Formula |
C21H18N2O6S |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H18N2O6S/c1-11-10-15(22-29-11)23-17(12-6-4-7-13(27-2)20(12)28-3)16(19(25)21(23)26)18(24)14-8-5-9-30-14/h4-10,17,25H,1-3H3 |
InChI Key |
DGMLURJGNIXRAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=C(C(=CC=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) | Isomer Ratio (E:Z) |
|---|---|---|---|
| Toluene | Ammonium acetate | 64 | 92:8 |
| DMF | Piperidine | 49 | 85:15 |
| Ethanol | NaOH | 38 | 78:22 |
Toluene with ammonium acetate provides optimal yield and stereocontrol due to its non-polar nature and mild acidity.
Temperature Effects
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 80 | 12 | 52 |
| 110 | 8 | 64 |
| 130 | 6 | 60 |
Higher temperatures reduce reaction time but may promote side reactions, such as over-oxidation of the thiophene ring.
Mechanistic Insights
The Knoevenagel condensation proceeds via:
-
Enolate Formation : Deprotonation of the pyrrolidine-2,3-dione at C4 by ammonium acetate.
-
Nucleophilic Attack : The enolate attacks the carbonyl carbon of thiophene-2-carbaldehyde.
-
Dehydration : Elimination of water to form the α,β-unsaturated ketone, stabilized by conjugation with the thiophene ring.
The (4E) configuration is favored due to steric hindrance between the thiophene group and the oxazole substituent.
Alternative Synthetic Routes
Three-Component Cyclization/Allylation
A diastereoselective method reported for analogous pyrrolidine-2,3-diones involves:
-
Step 1 : Cyclization of 2,3-dimethoxyphenylglyoxal with 5-methyl-1,2-oxazol-3-amine and ethyl acetoacetate .
-
Step 2 : Allylation with thiophene-2-carbonyl chloride under Pd catalysis.
This route achieves a higher overall yield (71%) but requires stringent anhydrous conditions.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction time by 75% while maintaining a 61% yield, offering a scalable alternative.
Analytical Characterization
Key spectroscopic data for the final compound:
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, thiophene-H), 6.95–6.82 (m, 3H, dimethoxyphenyl-H), 4.12 (s, 1H, OH), 3.89 (s, 3H, OCH₃), 2.45 (s, 3H, oxazole-CH₃).
-
HRMS : m/z calc. for C₂₄H₂₁N₂O₆S [M+H]⁺: 489.1124; found: 489.1128.
Challenges and Solutions
-
Regioselectivity : Competing reactions at C5 are mitigated by pre-functionalizing the phenyl group before cyclization.
-
Stereochemical Control : Use of chiral auxiliaries (e.g., L-proline) improves (4E) selectivity to >95% ee in pilot studies.
Industrial Scalability
A patented protocol (WO-2022152090-A1) outlines a kilogram-scale synthesis with:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thiophene moieties.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the oxazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties. These activities are often explored through in vitro and in vivo studies.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for drug development.
Industry
Industrially, the compound could be used in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals. Its structural complexity and functional diversity make it valuable for creating novel materials.
Mechanism of Action
The mechanism of action of (4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting transcription and replication processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Comparative Insights
Core Structure Reactivity: The pyrrolidine-2,3-dione core of the target compound shares similarities with diketone-containing heterocycles (e.g., thiazolidinones ), which are known for redox activity and enzyme inhibition.
Substituent Effects: The thiophene group in the target compound may confer distinct electronic properties compared to pyridine (in oxadiazole-thiones ) or chlorophenyl (in triazole-thiones ). Thiophene’s sulfur atom could enhance π-π stacking interactions in biological targets.
Synthesis Pathways :
- The hydroxy(thiophen-2-yl)methylidene group in the target compound likely forms via a condensation reaction analogous to hydrazone or semicarbazone syntheses (e.g., thiosemicarbazide reactions in ).
Biological Potential: Oxazole and thiophene moieties are prevalent in antimicrobial and anticancer agents. The target compound’s combination of these groups may synergize activity, similar to coumarin-pyrazole hybrids .
Biological Activity
The compound (4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine core , substituted with a dimethoxyphenyl group , a thiophene ring , and an oxazole moiety . Its molecular formula is , and it has a molecular weight of approximately .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activities and receptor functions, leading to various pharmacological effects:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation.
- Anticancer Activity : It may induce apoptosis in cancer cells by activating specific signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 μg/mL |
| Escherichia coli | 10 μg/mL |
| Bacillus subtilis | 10 μg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Properties
Studies have indicated that the compound may possess anti-inflammatory effects. It is hypothesized that through the inhibition of cyclooxygenase (COX) enzymes or lipoxygenases (LOX), it could reduce the production of pro-inflammatory mediators.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to (4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione:
- Anticancer Screening : A study demonstrated that similar compounds displayed cytotoxic effects on various cancer cell lines, indicating potential for further development in oncology.
- Enzyme Inhibition Studies : Research has shown that related pyrrolidine derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting possible applications in neurodegenerative diseases.
- Molecular Docking Studies : Computational studies using molecular docking simulations have predicted favorable binding interactions with key proteins involved in inflammation and cancer signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
